Amiprofos-methyl

Description

Historical Context and Classification in Research

Its key characteristic, which makes it particularly useful for research, is its specificity for plant tubulin. Studies have demonstrated that Amiprofos-methyl effectively inhibits the polymerization of microtubules in plant cells at low concentrations but has no such effect on animal cell microtubules, even at significantly higher concentrations caymanchem.comnih.gov. This specificity allows researchers to dissect the functions of the microtubule cytoskeleton in plants without the confounding effects that might arise from a more general cytotoxic agent.

Overview of its Role in Plant Science and Related Disciplines

This compound's primary role in plant science is as a disruptor of microtubule polymerization nih.gov. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, cell expansion, and the determination of cell shape. By selectively targeting these structures, this compound has become a cornerstone tool for elucidating their function.

Key Research Applications:

Studying Microtubule Dynamics: Researchers use this compound to depolymerize microtubule arrays in plant cells to study their subsequent recovery and reorganization. Its effects are often reversible, which provides a window into the dynamic nature of the cytoskeleton and its role in responding to internal and external cues cabidigitallibrary.org.

Investigating Mitosis: The compound severely disrupts the formation and orientation of the mitotic spindle, the microtubule-based structure responsible for chromosome segregation during cell division researchgate.net. This allows for detailed investigation into the mechanics of plant mitosis, which differs from animal cells due to the absence of centrosomes nih.gov. By inducing abnormalities like multipolar spindles, it helps in understanding the factors crucial for proper spindle assembly and function.

Analyzing Cell Growth and Shape: Cortical microtubules, located just beneath the plasma membrane, are crucial for guiding the deposition of cellulose microfibrils in the cell wall, thereby controlling the direction of cell expansion cabidigitallibrary.org. Applying this compound disrupts these microtubules, leading to altered cell growth and providing insights into how the cytoskeleton governs plant morphology.

Inducing Polyploidy: In plant breeding and genetics, this compound is used as an effective antimitotic agent to induce chromosome doubling (polyploidy) mdpi.comiwnirz.pl. By disrupting mitosis, cells can re-enter the cell cycle with a duplicated set of chromosomes. This technique is valuable for creating new plant varieties with desirable traits, such as larger flowers or fruits iwnirz.pl. Its effectiveness is often compared to, and in some cases surpasses, that of other agents like colchicine (B1669291) researchgate.netcajpsi.com.

Interactive Table 1: Research Findings on the Effects of this compound (APM) on Plant Cellular Structures

| Research Area | Organism/System Studied | Observed Effect of APM | Key Finding | Concentration/Conditions |

| Microtubule Polymerization | Rosa cell-free extracts | Concentration-dependent inhibition of tubulin polymerization nih.gov | APM is a specific and potent inhibitor of plant microtubules, with no effect on bovine brain tubulin caymanchem.comnih.gov | Complete inhibition at concentrations ~10x lower than ineffective dose for animal tubulin nih.gov |

| Mitotic Spindle Formation | Allium cepa (Onion) root meristems | Immediate disruption of spindle pole cohesion, leading to multipolar spindles researchgate.net | APM's primary effect is on the organization of microtubule minus-ends at the poles, rather than on polymerization itself researchgate.net | Short treatments (5-15 minutes) were sufficient to induce effects researchgate.net |

| Polyploidy Induction | Musa (Banana) diploids | Successful induction of tetraploid plants researchgate.net | APM was highly effective at inducing tetraploidy, in some cases more so than colchicine researchgate.net | 66.67% tetraploidy with 40 µM APM for 24h in one genotype researchgate.net |

| Cell Growth and Expansion | Tobacco (Nicotiana tabacum) protoplasts | Treated protoplasts elongated without a preferential growth axis cabidigitallibrary.org | Intact microtubules are required for plant cells to respond to external physical forces that guide growth direction cabidigitallibrary.org | Transient treatment before and during centrifugation cabidigitallibrary.org |

Interactive Table 2: Comparative Efficacy of this compound (APM) and Colchicine in Banana Polyploidy Induction

Data sourced from a study on two diploid banana genotypes: 1304-04 and 8694-15 researchgate.net

| Antimitotic Agent | Concentration | Exposure Time (hours) | Genotype 1304-04 (% Tetraploids) | Genotype 8694-15 (% Tetraploids) |

| APM | 40 µM | 24 | 66.67% | 0% |

| APM | 80 µM | 48 | 18.18% | 21.43% |

| Colchicine | 1.25 mM | 48 | 25% | Not specified |

| Colchicine | 5.0 mM | 48 | 0% | 50% |

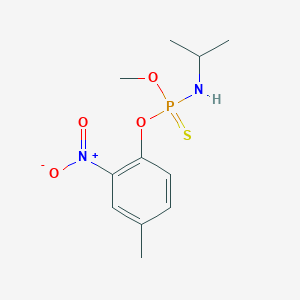

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEWQRWLIDWRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041600 | |

| Record name | Amiprofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36001-88-4 | |

| Record name | Amiprophos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36001-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiprofos-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiprofos-methyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amiprofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methyl O-(4-methyl-2-nitrophenyl) isopropylthiophosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIPROFOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D130E8V1ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research of Amiprofos Methyl Action

Elucidation of Molecular Mechanism of Action

The primary mechanism through which Amiprofos-methyl exerts its biological effects is by disrupting the structure and function of microtubules. This is achieved through direct interaction with the core protein subunit, tubulin.

Tubulin Binding and Microtubule Polymerization Inhibition

This compound (APM) is a specific and potent inhibitor of microtubule polymerization in plants. nih.gov Research has demonstrated that it produces a concentration-dependent inhibition of microtubule assembly. nih.gov This inhibitory effect is highly specific to plant tubulin; studies have shown no effect of APM on the assembly of bovine brain microtubules, even at concentrations ten times higher than what is required for complete inhibition of plant microtubule assembly. nih.gov

The molecular basis for this inhibition lies in its direct binding to plant tubulin. This compound competitively inhibits the binding of other known tubulin-binding agents, such as oryzalin (B97938), to tobacco tubulin. nih.gov This competitive inhibition indicates that this compound binds at or near the same site on the tubulin dimer as oryzalin. nih.gov The formation of this tubulin-APM complex is of moderate affinity. nih.gov

Detailed biochemical analysis has provided quantitative data on these interactions, as summarized in the table below.

| Ligand | Target | Constant Type | Value |

| [¹⁴C]oryzalin | Tobacco Tubulin | Dissociation Constant (Kd) | 117 nM |

| This compound | Tobacco Tubulin | Inhibition Constant (Ki) | 5 µM |

| This table presents the binding and inhibition constants for oryzalin and this compound with tobacco tubulin. The data is derived from quasi-equilibrium binding measurements. nih.gov |

Interference with Microtubule Dynamics

This compound directly "poisons" the dynamic instability of microtubules in plant cells. nih.gov Microtubule dynamics, the process of alternating phases of growth (polymerization) and shrinkage (depolymerization), is critical for cellular processes. frontiersin.org APM disrupts this delicate balance.

At low micromolar concentrations, this compound can cause the depolymerization of pre-formed, stabilized microtubules. nih.gov The growth-inhibiting properties of APM in plant cells are directly linked to this depolymerization of the cellular microtubule network. nih.gov

Interestingly, the interference is complex and concentration-dependent. At very low concentrations, this compound can lead to an unusual phenomenon where numerous short microtubules are redistributed into a smaller number of significantly longer microtubules, a result suggesting an end-to-end annealing effect with altered kinetic properties. nih.gov This indicates that both herbicides likely depolymerize microtubules through a substoichiometric mechanism at the microtubule ends. nih.gov

Effects on Enzyme Systems

As an organophosphate, this compound's potential to interact with enzyme systems, particularly cholinesterases, has been noted.

Acetylcholinesterase Inhibition Research Tool

This compound belongs to the organophosphate class of chemicals. Compounds in this class are known to act as irreversible inhibitors of acetylcholinesterase (AChE), an essential enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.gov The general mechanism of inhibition by organophosphates involves the phosphorylation of a serine residue within the active site of the AChE enzyme. nih.gov This covalent modification renders the enzyme inactive, leading to an accumulation of acetylcholine in synapses and subsequent overstimulation of acetylcholine receptors. nih.govnih.gov

While this compound is chemically classified as a potential acetylcholinesterase inhibitor, specific studies detailing its potency (e.g., IC50 or Ki values) or its particular use as a specialized research tool for investigating AChE are not extensively documented in the available scientific literature.

Other Enzyme Interactions

Beyond its well-documented effects on tubulin and its classification as a potential acetylcholinesterase inhibitor, there is limited available research detailing specific interactions of this compound with other enzyme systems.

Biological and Physiological Impact Studies of Amiprofos Methyl

Impact on Plant Cellular Processes

Amiprofos-methyl's influence at the cellular level is characterized by its direct interaction with tubulin, the protein subunit of microtubules, leading to their depolymerization and subsequent cellular dysfunction.

This compound acts as an anti-microtubule agent, binding to tubulin and thereby disrupting the normal polymerization and depolymerization processes of microtubules. nih.gov This action directly inhibits cell division and elongation in sensitive plant species. nih.gov Experimental studies have demonstrated that concentrations of APM as low as 1 to 3 µM can completely depolymerize both cortical and mitotic microtubule arrays in plant cell suspension cultures within one hour. nih.gov, nih.gov Notably, cells can recover from APM treatment relatively quickly, with recovery observed as early as 5 minutes after the removal of the compound. nih.gov, nih.gov The sensitivity of plant cells to APM-induced microtubule depolymerization is linked to the inherent stability of microtubule arrays, with rapidly cycling cells exhibiting increased susceptibility. nih.gov, nih.gov In observations of subapical regions, cells treated with APM were found to become swollen spherically, indicative of disrupted cell elongation. fishersci.se

This compound is a potent antimitotic agent that specifically interrupts spindle polymerization, even at lower concentrations. nih.gov, nih.gov Its mechanism involves causing microtubule depolymerization through its binding to tubulins. nih.gov, miami.edu The binding affinity of APM to plant tubulin is notably stronger than that of colchicine (B1669291). nih.gov, nih.gov This strong interaction leads to the complete depolymerization of both cortical and mitotic microtubule arrays within one hour in plant cell suspension cultures when exposed to 1 to 3 µM APM. nih.gov

The disruption of spindle formation by APM results in metaphase arrest, a critical stage in the cell cycle where chromosomes align before separation, thereby leading to abnormal cell division. nih.gov, nih.gov, fishersci.ca, nih.gov Studies on Triticum durum root meristem cells treated with APM (2-10 µM for 16 hours) revealed several mitotic aberrations, including multipolar spindle formation, abnormal metaphase chromosome condensation, and the formation of bridge-fragments and micronuclei. fishersci.ca The disturbed spindle function prevents metaphase chromosomes from arranging regularly along the equatorial plate. fishersci.ca Furthermore, experiments using Cdc2-GFP fluorescence demonstrated that APM treatment eliminated spindle-like fluorescence, indicating the microtubule-dependent nature of the spindle and a diffuse distribution of the signal throughout the cell upon disruption. nih.gov

The impact of this compound on metaphase arrest has been quantified in studies comparing it with other antimitotic agents:

| Antimitotic Agent | Metaphase Index (%) nih.gov |

| This compound | 12.57 |

| Oryzalin (B97938) | 38.82 |

| Colchicine | 14.10 |

The inhibition constant (Ki) for the tubulin-APM complex has been determined to be 5 µM, indicating a moderate affinity binding to tubulin. uni.lu

This compound demonstrates a strong and specific anti-microtubule activity that extends to inhibiting the postmitotic migration of both the nucleus and chloroplasts. nih.gov, wikipedia.org This effect has been observed in organisms such as Micrasterias denticulata, an alga, where APM concentrations from 10⁻³ to 10⁻⁶% inhibited nuclear and chloroplast migration. nih.gov The microtubular system in higher plant cells, such as the roots of wheat germinated in APM, is similarly disrupted. nih.gov

Nuclear migration in plant cells, mediated by distinct microtubule systems like the "posttelophase system of MT" (PTS) and the "isthmus system of MT" (IS), is profoundly affected by APM. nih.gov Under the influence of APM, a destruction of both these microtubule systems occurs, leading to disoriented nuclear migration. nih.gov, ontosight.ai While recovery experiments following APM treatment indicate a reestablishment of the PTS and IS, their formation can often be disoriented. nih.gov, ontosight.ai APM has also been shown to inhibit circular nuclear motion, which resumes once the APM solution is removed, further underscoring the role of microtubules in these processes. ontosight.ai Microtubules are considered primarily responsible for radial nuclear motions and the central anchoring of the nucleus. ontosight.ai

Effects on Plant Growth and Development

This compound treatment significantly impacts the early developmental stages of plants, particularly root and hypocotyl growth. Seedlings exposed to APM typically exhibit inhibited root growth, accompanied by swollen hypocotyls and cotyledons. nih.gov, iiab.me For instance, in Antirrhinum majus L., seedlings derived from seeds treated with 10 or 20 mg/L APM for durations of 3 to 7 days displayed malformations, including rudimentary roots and noticeably swollen hypocotyls. researchgate.net A notable consequence of this hypocotyl swelling is the subsequent induction of adventitious shoots at their bases. nih.gov, iiab.me, researchgate.net

Specific data on adventitious shoot formation in Antirrhinum majus L. treated with APM:

| APM Concentration (mg/L) | Treatment Duration (days) | Priming Status | Adventitious Shoot Formation Frequency (%) researchgate.net |

| 10 | 7 | Non-primed | 71.6 |

| 10 | 7 | Osmoprimed | 54.4 |

In Nicotiana benthamiana, exposure to 10 µM APM or oryzalin resulted in seedlings ceasing growth after cotyledon opening and exhibiting clear defects in hypocotyl elongation and root development. miami.edu

Studies on Antirrhinum majus L. demonstrated a dose-dependent reduction in seedling survival frequencies with increasing APM concentrations. For example, survival rates decreased from 90.8% to 12.0% as APM concentration increased. theses.cz Furthermore, mother seedlings treated with higher concentrations of APM (65.8–263.2 µM) completely ceased growth, with their development being replaced by plantlets derived from adventitious shoots on the hypocotyls. theses.cz this compound has also been shown to reversibly decrease both root and shoot length in Hordeum vulgare. uni.lu Research on pigeon pea (Cajanus cajan L. Mill) indicated a significant (P < 0.05) and dose-dependent effect of APM treatment on various growth and yield traits. nih.gov

Influence on Plant Proteome and Metabolome

The application of this compound (APM) can induce significant changes in the proteomic and metabolomic profiles of plants, reflecting its disruptive effects on fundamental cellular processes.

Metabolomics, a crucial component of systems biology, is widely utilized to quantitatively assess small molecules, metabolites, and their intermediates in plants. nih.gov This approach is frequently applied to detect metabolic alterations in plants exposed to various stresses, including pesticides. nih.gov this compound, known for its mode of action involving the inhibition of mitosis and microtubule organization, can induce such metabolic alterations. aua.gr Analytical platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS) and MALDI-TOF MS-based metabolomics tools are employed to investigate the impact of herbicides on plant metabolomic profiling. nih.gov These techniques allow for the evaluation of distinct metabolites, aiding in the understanding of how compounds like APM affect metabolic pathways, despite specific detailed findings on this compound's direct metabolomic alterations being less extensively documented in general reviews compared to its proteomic effects. nih.gov

Interaction with Stress Response Pathways

This compound interacts with and modulates various stress response pathways in plants, influencing their defense mechanisms and cellular homeostasis.

Pesticides, including those with mechanisms like this compound, are reported to induce oxidative stress in plants. This stress is characterized by the production of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov ROS are vital signaling intermediates involved in plant metabolism, defense, and adaptation to stress. biorxiv.org The cellular balance of ROS is dynamically maintained by the equilibrium between their generation and the efficiency of ROS-scavenging systems. journalssystem.com While this compound directly disrupts microtubules, the general class of pesticides can lead to ROS generation, and the disruption of cellular components, such as actin filaments, can further enhance ROS burst responses. nih.gov Antioxidant enzymes like superoxide dismutase (SOD) and peroxidase (POD) play crucial roles in mitigating the harmful effects of ROS. mdpi.com

This compound influences the expression of various proteins associated with cell cycle regulation and broader stress responses in plants. smolecule.com Exposure to toxicant doses, even sublethal ones, can affect the expression of numerous genes, particularly those involved in stress responses and metabolic detoxification. cambridge.org Transcriptional factors (TFs) are key regulators in plant defense, perceiving stress signals and orchestrating the expression of downstream defense genes. botanic.hrmdpi.com Major TF families, including AP2/ERF, WRKY, bHLH, bZIP, MYB, and NAC, are implicated in regulating secondary metabolism and enhancing stress tolerance. botanic.hrmdpi.commdpi.com Furthermore, stress-induced ribonucleoprotein (RNP) granules, such as stress granules (SGs), play pivotal roles in plant acclimation to various stresses. frontiersin.orgnih.gov The assembly and dynamics of these granules are intricately controlled by post-translational modifications (PTMs) of key protein components, including phosphorylation and ubiquitination. nih.gov Notably, treatment with this compound has been shown to reduce stress granule density, suggesting that the proper polymerization and depolymerization of microtubules are critical for SG assembly. frontiersin.org

Impact on Autophagy Mechanisms

This compound (APM) is a well-studied microtubule-disrupting agent in plants, functioning by binding to tubulins and causing microtubule depolymerization. researchgate.netnih.gov Microtubules are essential components of the plant cytoskeleton, involved in numerous fundamental biological processes such as cell division, polarity of growth, cell wall deposition, and endomembrane organization. researchgate.netnih.gov

Studies have revealed a significant impact of microtubule disruption by APM on autophagy mechanisms in plants. Specifically, the disruption of microtubules by APM reduces autophagosome formation during the upregulation of nocturnal or oxidation-induced macroautophagy. nih.gov For instance, in Nicotiana benthamiana leaves, treatment with 10 µM APM resulted in an approximate 50% reduction in nocturnal autophagic activities compared to mock treatments. nih.gov

The integrity of the microtubule network is crucial for efficient macroautophagy and leaf starch degradation. nih.gov Interestingly, while APM attenuates cellular macroautophagy, the disruption of the microtubule network has also been shown to trigger a distinct form of autophagy known as chloroplast autophagy (SEX chlorophagy). nih.govnih.gov This pathway is independent of ATG6, ATG5, and ATG7 proteins and is involved in the clearance of dysfunctional chloroplasts. nih.gov Research indicates that ATG6 interacts with TUB8/β-tubulin 8 and colocalizes with microtubules in Nicotiana benthamiana, with other tubulin proteins (TUB1, TUB6, TUA6) also showing interaction with ATG6. nih.gov

Table 1: Impact of this compound on Nocturnal Autophagic Activity

| Treatment | Effect on Nocturnal Autophagic Activity (Relative to Mock) |

| Mock | 100% |

| 10 µM APM | ~50% reduction |

| 10 µM Oryzalin | ~50% reduction |

Note: Data derived from studies on Nicotiana benthamiana leaves. nih.gov

Mechanisms of Resistance and Sensitivity to Amiprofos Methyl

Target-Site Resistance Mechanisms

Target-site resistance (TSR) to amiprofos-methyl typically involves alterations in the herbicide's molecular target, tubulin, which is a key component of microtubules. These alterations can reduce the binding affinity of the herbicide or enhance the stability of microtubules, thereby mitigating the herbicide's disruptive effects.

β-Tubulin Gene Mutations and Alterations

Mutations in tubulin genes, particularly β-tubulin, have been directly linked to this compound resistance. In Nicotiana plumbaginifolia, a plant resistant to this compound (apm5r mutant) was isolated, with genetic analysis revealing a dominant nuclear mutation associated with its resistance. This resistance was correlated with an alteration in part of the β-tubulin, which exhibited lower isoelectric points compared to the susceptible wild-type plants. These findings provide evidence that resistance to this compound is associated with a mutation in a β-tubulin gene. researchgate.net

Similarly, studies in Chlamydomonas reinhardtii have identified mutations in tubulin genes conferring altered sensitivities to microtubule inhibitors, including this compound. The colR4 and colR15 missense mutations in the β2-tubulin gene of Chlamydomonas reinhardtii, originally selected for colchicine (B1669291) resistance, were found to confer cross-resistance to this compound. nih.gov Another mutation, upA12, in the α1-tubulin gene of Chlamydomonas reinhardtii, resulted in a twofold resistance to this compound and oryzalin (B97938), alongside a twofold hypersensitivity to the microtubule-stabilizing drug taxol. This specific mutation involved a change from tyrosine to histidine at codon 24. biologists.com

In green foxtail (Setaria viridis), mutations in the α2-tubulin gene, specifically a leucine-to-phenylalanine change at position 136 and a threonine-to-isoleucine change at position 239, were associated with resistance to dinitroanilines and benzoic acids. This compound is known to act similarly to dinitroanilines, binding to the same site(s) on the α,β-tubulin dimer. nih.gov

Table 1: Tubulin Gene Mutations and this compound Resistance

| Organism | Tubulin Gene/Mutation | Effect on this compound Sensitivity | Associated Phenotype/Mechanism | Reference |

| Nicotiana plumbaginifolia | β-tubulin gene mutation (apm5r) | Resistance | Altered β-tubulin with lower isoelectric points; increased cortical microtubule stability. researchgate.net | researchgate.net |

| Chlamydomonas reinhardtii | β2-tubulin missense mutations (colR4, colR15) | Cross-resistance | Enhanced microtubule stability. nih.gov | nih.gov |

| Chlamydomonas reinhardtii | α1-tubulin gene mutation (upA12, Tyr24His) | Twofold resistance | Enhanced microtubule stability; twofold hypersensitivity to taxol. biologists.com | biologists.com |

| Setaria viridis | α2-tubulin mutations (Leu136Phe, Thr239Ile) | Resistance (indirectly implied) | Associated with resistance to dinitroanilines; this compound acts similarly. nih.gov | nih.gov |

Cortical Microtubule Stability Enhancement

Beyond specific gene mutations, an increase in the inherent stability of microtubules can confer resistance to this compound. This phenomenon has been observed in various resistant plant biotypes. For instance, the this compound resistant Nicotiana plumbaginifolia (apm5r) exhibited increased stability of cortical microtubules. researchgate.net

In Chlamydomonas reinhardtii, the upA12 mutation in the α1-tubulin gene, which confers resistance to this compound, is suggested to enhance microtubule stability. biologists.com Similarly, the colR4 and colR15 β-tubulin mutations in Chlamydomonas reinhardtii lead to increased stability of microtubules, into which the mutant β-tubulins are incorporated, resulting in altered drug sensitivities including cross-resistance to this compound. nih.gov

Further evidence comes from studies involving microtubule-associated proteins (MAPs). The expression of AtMAP65-1-GFP in BY-2 cells was shown to stabilize microtubules and increase their resistance against microtubule-destabilizing drugs like this compound and propyzamide. In control cells, cortical microtubules decayed within 30 minutes in the presence of these herbicides, whereas some microtubules in cells expressing AtMAP65-1-GFP remained intact. nih.govresearchgate.net

Table 2: Cortical Microtubule Stability in this compound Resistance

| Organism/Cell Type | Resistance Status | Microtubule Stability | Effect of this compound Treatment | Reference |

| Nicotiana plumbaginifolia (apm5r) | Resistant | Increased | Cortical microtubules retained normal structure. researchgate.net | researchgate.net |

| Nicotiana plumbaginifolia (wild-type) | Susceptible | Normal | Microtubules destroyed. researchgate.net | researchgate.net |

| Chlamydomonas reinhardtii (upA12 mutant) | Resistant | Enhanced | Twofold resistance to this compound. biologists.com | biologists.com |

| Chlamydomonas reinhardtii (colR4, colR15 mutants) | Resistant | Increased | Cross-resistance to this compound. nih.gov | nih.gov |

| BY-2 cells (expressing AtMAP65-1-GFP) | Increased resistance | Stabilized | Some microtubules remained intact after treatment. nih.govresearchgate.net | nih.govresearchgate.net |

| BY-2 cells (control) | Susceptible | Normal | Cortical microtubules decayed within 30 min. nih.govresearchgate.net | nih.govresearchgate.net |

Non-Target Site Resistance (NTSR) Hypotheses

Non-target site resistance (NTSR) encompasses mechanisms that reduce the amount of herbicide reaching the target site or modify its effect without altering the target protein itself. These mechanisms are often complex and can involve multiple genes. researchgate.netnih.gov

Role of Metabolism in Herbicide Resistance

Enhanced metabolism is a prominent form of NTSR, where plants increase the activity of enzymes that detoxify or metabolize herbicides, such as cytochrome P450 monooxygenases (CYP450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyl transferases. researchgate.netnih.govresearchgate.net This process typically involves multiple phases of detoxification, rendering the herbicide less phytotoxic. researchgate.net

However, for this compound specifically, research on an Eleusine indica biotype resistant to dinitroaniline herbicides and this compound suggested that a mechanism of resistance based upon metabolic modification is "probably not operative." This implies that for this particular biotype and herbicide, metabolic detoxification was not the primary mechanism of resistance. nih.gov

Translocation and Compartmentation Considerations

Translocation and compartmentation are other hypothesized NTSR mechanisms. Reduced uptake or translocation of the herbicide to the target site, or its sequestration into cellular compartments like the vacuole, can prevent the herbicide from exerting its effect. researchgate.netnih.govwsu.edu

Similar to metabolism, the study on the Eleusine indica biotype indicated that mechanisms of resistance based on translocation or compartmentation of this compound were "probably not operative." nih.gov This suggests that while these mechanisms are generally relevant for NTSR, their role in this compound resistance in this specific context was not supported.

Cross-Resistance Patterns

Cross-resistance occurs when a weed population resistant to one herbicide is also resistant to other herbicides, even if it has not been exposed to them previously. This compound resistance has been observed to exhibit specific cross-resistance patterns.

The this compound resistant Nicotiana plumbaginifolia line (apm5r) showed cross-resistance to trifluralin, a dinitroaniline herbicide. This suggests a common mechanism of resistance between these two classes of herbicides, likely related to their shared mode of action on microtubules. researchgate.netresearchgate.net

Furthermore, a dinitroaniline-resistant biotype of Eleusine indica (goosegrass) was demonstrated to be cross-resistant to this compound, a structurally non-related herbicide. nih.gov This Eleusine indica biotype exhibited high levels of resistance to both dinitroaniline herbicides and this compound, and notably, roots of this resistant biotype showed no or only small increases in mitotic index and unaffected spindle and cortical microtubules when treated with these compounds. nih.gov

In Chlamydomonas reinhardtii, mutants with β-tubulin mutations (colR4 and colR15) were cross-resistant to this compound, dinitroanilines (oryzalin, trifluralin, profluralin, ethafluralin), and pronamide. Interestingly, these mutants also displayed increased sensitivity (hypersensitivity) to taxol, a drug that stabilizes microtubules. This pattern of altered sensitivity provides genetic evidence that the herbicidal effects of this compound and other antimitotic compounds are related to microtubule function. nih.gov The α1-tubulin mutation (upA12) in Chlamydomonas reinhardtii also conferred cross-resistance to this compound and oryzalin, and hypersensitivity to taxol. biologists.com

This compound and dinitroanilines like oryzalin are recognized as potent microtubule-destabilizing agents that bind to plant α-tubulin and affect protofilament interactions, indicating a shared binding site or mechanism of action. nih.govnih.govresearchgate.net

Table 3: Cross-Resistance Patterns of this compound Resistant Organisms

| Organism | Primary Resistance | Cross-Resistance to | Hypersensitivity to | Reference |

| Nicotiana plumbaginifolia (apm5r) | This compound | Trifluralin (dinitroaniline herbicide) | N/A | researchgate.netresearchgate.net |

| Eleusine indica (R biotype) | Dinitroanilines | This compound | N/A | nih.gov |

| Chlamydomonas reinhardtii (colR4, colR15) | Colchicine | This compound, Dinitroanilines (oryzalin, trifluralin, profluralin, ethafluralin), Pronamide | Taxol | nih.gov |

| Chlamydomonas reinhardtii (upA12) | This compound | Oryzalin | Taxol | biologists.com |

Environmental Fate and Ecotoxicological Research

Degradation Pathways and Kinetics

The degradation of Amiprofos-methyl in the environment involves both abiotic and biotic processes, contributing to its reported rapid degradation.

This compound is noted for its rapid degradation, which implies significant biotic degradation by microorganisms in environmental matrices such as soil and water researchgate.netresearchgate.netresearchgate.net. However, the specific microbial species responsible for its degradation or detailed enzymatic degradation pathways have not been explicitly identified in the provided search results. General principles of pesticide biodegradation by microorganisms, including bacteria (e.g., Acinetobacter, Bacillus, Pseudomonas genera) and fungi, involve diverse metabolic pathways where enzymatic degradation plays a crucial role in chemical transformation nih.govmdpi.com. While these studies highlight the potential for microbial degradation of organophosphorus compounds, specific data for this compound's biotic degradation kinetics or identified microbial degraders are not available.

Metabolite Formation and Activity

Research indicates that this compound can undergo metabolic activation, leading to the formation of active metabolites that influence cellular processes.

While this compound itself is an active compound known for its anti-microtubule activity researchgate.netsmolecule.com, studies have shown that it can be metabolically activated to induce further biological responses. For instance, this compound, among other phosphorylated compounds, was identified as an activator of p53 signaling after in vitro metabolic activation using rat and human liver microsomes nih.govresearchgate.netresearchgate.net. This bioactivation is dependent on cytochrome P450 metabolism nih.gov. However, the specific chemical structures and identities of these active metabolites that activate p53 signaling are not explicitly detailed in the available literature.

A key finding regarding this compound's metabolites is their ability to activate the p53 signaling pathway following metabolic activation by cytochrome P450 enzymes nih.govresearchgate.netresearchgate.net. The p53 protein is a tumor suppressor that is typically activated in response to cellular stress, particularly DNA damage, and serves as a biomarker for such damage nih.gov. The concentration-response curves for this compound in p53-bla assays demonstrated increased potency in the presence of liver microsomes, indicating that its metabolites contribute to this activation researchgate.net.

Beyond p53 activation, this compound has also been investigated for its impact on microtubule and proteome activity in plants. Studies using metabolomic tools, such as MALDI-TOF MS, on Zea mays (corn) mesocotyls, roots, and leaves treated with this compound revealed alterations in protein expression, including the disappearance of some pre-existing protein spots and the appearance of new ones mdpi.comnih.gov. This suggests that this compound, and potentially its metabolites, can influence cellular signaling pathways related to protein synthesis and degradation, indicative of broader physiological impacts on plant cells.

Ecotoxicological Effects on Non-Target Organisms

This compound exhibits ecotoxicological effects on various non-target organisms, primarily due to its mode of action as a microtubule inhibitor and, as an organophosphate, its ability to inhibit acetylcholinesterase.

This compound is classified as moderately toxic to mammals and is recognized as an acetylcholinesterase inhibitor herts.ac.ukesslabshop.comresearchgate.net. It is also noted to be highly toxic to fish herts.ac.ukesslabshop.com. Its primary herbicidal mechanism involves disrupting microtubule assembly and cell division, which can extend to non-target organisms.

Ecotoxicological Data on Non-Target Organisms

| Organism Type | Effect | Details | Source |

| Mammals | Moderate Toxicity | Acetylcholinesterase inhibitor | herts.ac.ukesslabshop.comresearchgate.net |

| Fish | High Toxicity | - | herts.ac.ukesslabshop.com |

| Plants (Non-target) | Microtubule Disruption | Inhibits microtubule polymerization, blocks metaphase in root meristem, can induce tetraploidy (e.g., Antirrhinum majus L.) researchgate.netljmu.ac.uksmolecule.comresearchgate.netmdpi.comchiba-u.jp. Affects proteome activity in Zea mays mdpi.comnih.gov. | researchgate.netljmu.ac.uksmolecule.comresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netmdpi.comchiba-u.jp |

| Algae (Micrasterias denticulata Bréb.) | Anti-microtubule activity | Inhibits postmitotic migration of nucleus and chloroplast at low concentrations (10⁻³ to 10⁻⁶⁰/₀) researchgate.net. | researchgate.net |

| Chlamydomonas | Mitochondrial Network Disruption | Did not prevent relocation of mitochondrial membrane network but disrupted establishment of apico-basal orientation nih.gov. | nih.gov |

| Soil Organisms | Potential Impact | Can affect non-target soil organisms researchgate.net. | researchgate.net |

| Aquatic Organisms | Potential Contamination | Application can result in widespread contamination of aquatic ecosystems, posing a threat to non-target aquatic organisms researchgate.net. | researchgate.net |

The disruption of microtubule dynamics by this compound is a significant mechanism of its toxicity, affecting cellular processes like cell division not only in target weeds but also in non-target plant species and other organisms ljmu.ac.ukresearchgate.net. For instance, it has been used as an antimitotic agent to induce polyploidy in plants by interfering with spindle polymerization researchgate.netmdpi.comchiba-u.jp.

Aquatic Organism Toxicity

This compound has been identified as moderately toxic to aquatic biodiversity. researchgate.net Research indicates its high toxicity to fish, a characteristic noted in several sources. herts.ac.ukesslabshop.comresearchgate.net

Table 1: Aquatic Toxicity Data for this compound

| Organism | Endpoint | Concentration (mg/L) | Duration | Source |

| Carp (Cyprinus carpio) | LC50 | 1.9 | 48 h | phytotechlab.com |

While specific data for other aquatic invertebrates like Daphnia and algae are often reported as "no data available" in some safety data sheets, the compound's general classification as moderately toxic to aquatic biodiversity suggests potential impacts. researchgate.netcymitquimica.com

Terrestrial Organism Responses

This compound is classified as an organophosphate herbicide. herts.ac.uk Information on its toxicity to terrestrial biodiversity, apart from its primary herbicidal action on plants, is limited. herts.ac.ukesslabshop.com However, it is noted to have low toxicity to birds. scribd.com

Its mode of action involves the inhibition of mitosis and microtubule organization, which is a key mechanism for its herbicidal activity. amazonaws.comljmu.ac.uk This mechanism is specific to plant cells, preventing microtubule polymerization, but not animal cells. sigmaaldrich.com

Table 2: Terrestrial Organism Responses to this compound

| Organism Group | Effect/Toxicity Level | Key Mechanism/Notes | Source |

| Birds | Low toxicity | Organophosphate herbicide, but low toxicity to birds. | scribd.com |

| Plants (target) | Herbicide (mitosis/microtubule inhibition) | Prevents microtubule polymerization in plant cells, blocking metaphase. | sigmaaldrich.comresearchgate.netherts.ac.ukamazonaws.comljmu.ac.ukfrontiersin.orgnih.gov |

Biodata for Machine Learning in Ecotoxicology

The field of ecotoxicology is increasingly utilizing machine learning (ML) to predict the environmental impacts of chemical substances, including their ecotoxicity. nih.govnih.govbiorxiv.orgbiorxiv.orgut.ac.ir Datasets like ADORE are being developed to provide extensive and well-described information on acute aquatic toxicity across various taxonomic groups, such as fish, crustaceans, and algae. nih.govbiorxiv.orgbiorxiv.org These datasets integrate ecotoxicological experimental results with phylogenetic data, species-specific information, chemical properties, and molecular representations. nih.govbiorxiv.orgbiorxiv.org

The objective of these initiatives is to overcome limitations of conventional methods, such as the Ecological Structure-Activity Relationship (ECOSAR) model, by providing a more accurate and broader prediction of ecotoxicity without relying solely on empirical classifications or linear regression models. nih.gov By leveraging large ecotoxicity test datasets and molecular information, machine learning techniques aim to improve the in silico prediction of chemical substance ecotoxicity, which is crucial for chemical hazard assessment and reducing reliance on extensive animal testing. nih.govnih.govbiorxiv.orgbiorxiv.org While this compound itself contributes to the body of ecotoxicological data, its specific inclusion or detailed use in such machine learning datasets is part of broader efforts to build predictive models for various chemical compounds.

Advanced Methodologies and Applications in Amiprofos Methyl Research

Analytical Techniques for Detection and Quantification

The accurate detection and quantification of Amiprofos-methyl are crucial for environmental monitoring and agricultural research. Various analytical techniques, ranging from sophisticated chromatographic methods to sensitive spectroscopic and electrochemical approaches, have been explored or are generally applicable to organophosphorus herbicides like APM.

Chromatographic Methods (GC, HPLC, LC-MS/MS)

Chromatographic techniques are widely utilized for the separation, identification, and quantification of chemical compounds due to their high sensitivity and reproducibility fishersci.noresearchgate.netprobes-drugs.org. While specific detailed studies on this compound using all these methods are not extensively documented in the provided search results, its purity as an analytical standard is typically assessed by Gas Chromatography (GC), indicating its applicability for quantification nih.gov.

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile or semi-volatile compounds. The process involves vaporizing a sample and separating its components as they pass through a column with a carrier gas. Detection is then achieved using various detectors. For this compound, GC is employed for purity assays, demonstrating its utility in quality control and potentially for residue analysis nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is an improved form of liquid chromatography, effective for separating, identifying, and quantifying compounds, especially those that are non-volatile or thermally unstable probes-drugs.org. It differentiates compounds based on their physicochemical properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This dual selectivity makes it a highly potent analytical tool for identifying and quantifying organic molecules, including pesticides, even at trace levels probes-drugs.org. LC-MS/MS is known for its high sensitivity and is frequently used for multi-residue pesticide analysis in complex matrices researchgate.netguidetopharmacology.orgthegoodscentscompany.com.

Spectroscopic and Electrochemical Approaches

Beyond chromatographic methods, spectroscopic and electrochemical techniques offer alternative or complementary approaches for this compound analysis, often providing rapid and sensitive detection.

Spectroscopic Approaches: Laser-induced fluorescence (LIF) spectroscopy has been used to examine the effects of pesticides, including this compound, on the spectral characteristics of labeling agents guidetopharmacology.org. This method can detect changes in fluorescence signals and spectral shifts resulting from interactions between labeling molecules and pesticide components, which can be correlated with pesticide presence or its physiological effects on plants guidetopharmacology.org. This compound has also been used in studies employing optical methods and labeling, such as anti-tubulin labeling, to observe its effects on cellular structures herts.ac.ukfishersci.fi.

Electrochemical Approaches: Electrochemical sensors provide a rapid and sensitive means for the detection of compounds like this compound. A notable development includes an electrochemical sensor fabricated with an iron oxide-copper oxide (Fe₂O₃-CuO) nanocomposite indiamart.comflybase.org. This sensor utilizes cyclic voltammetry (CV) and differential pulse voltammetry (DPV) for the detection of this compound (APM) indiamart.comflybase.org.

Table 1: Performance of an Electrochemical Sensor for this compound Detection

| Parameter | Value | Source |

| Detection Method | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | indiamart.comflybase.org |

| Electrode Material | Fe₂O₃-CuO nanocomposite modified glassy carbon electrode | indiamart.comflybase.org |

| Linear Range | 0.05 to 30 µg/mL | indiamart.comflybase.org |

| Limit of Detection (LOD) | 0.0065 µg/mL | indiamart.comflybase.org |

| Recovery Rates (Water & Soil) | 96.00−99.00% | indiamart.comflybase.org |

| Stability | Good stability and reproducibility over 10 days | indiamart.com |

This electrochemical sensor demonstrated a threefold increase in electrochemical signals compared to a bare glassy carbon electrode and was successfully applied for APM detection in various water and soil samples indiamart.comflybase.org.

Optical Analytical Methods and Labeling Agents

Optical analytical methods, particularly those leveraging fluorescence and specific labeling agents, have been explored for pesticide detection, including this compound. These methods offer the potential for quick and in situ assessments guidetopharmacology.org. Labeling agents, such as rhodamine, possess properties like excellent surface adhesion and high fluorescence quantum yield, making them suitable for such applications guidetopharmacology.org. When pesticide droplets are applied to a pretreated leaf, phenomena like substantial fluorescence increase and material-specific spectral shifting can be observed, which can be utilized for quantification guidetopharmacology.org. In the context of this compound, these methods have been used to study its effects on plant physiological processes, such as the Shibata shift and the transformation of etioplasts to chloroplasts in wheat guidetopharmacology.org. Furthermore, this compound has been employed as a tool in biological studies involving optical techniques, such as in experiments requiring DNA fluorescent labeling or anti-tubulin labeling for chromosomal analysis herts.ac.ukfishersci.fi.

Biotechnological Applications

This compound's ability to interfere with microtubule polymerization has led to its significant utility in various biotechnological applications, particularly in plant breeding for genetic manipulation.

Polyploidy Induction in Plant Breeding

Polyploidy, the state of having more than two complete sets of chromosomes, is a crucial process in plant evolution and a valuable tool in plant breeding for developing improved varieties wikipedia.org. This compound (APM) is recognized as an effective antimitotic agent for inducing polyploidy in plants wikipedia.orgfishersci.fimims.comjkenterprises.com.pk. It acts by disrupting microtubule assembly, thereby preventing normal cell division wikipedia.org.

APM is used for in vitro chromosome doubling, showing a high affinity for plant tubulins and potentially binding to the same sites as oryzalin (B97938), another antimitotic herbicide mims.com. A key advantage of APM over other dinitroanilines is its increased water solubility, which reduces the need for additional solvents in experimental setups mims.com. The success of polyploidy induction using antimitotic agents like APM is influenced by factors such as the type of plant tissue, the genotype of the donor plant, the method of antimitotic application, and plant growth conditions wikipedia.org.

Detailed Research Findings:

Raphanobrassica: In studies on raphanobrassica (an intergeneric hybrid of radish and kale), this compound treatment initially induced hexaploids and octaploids guidetomalariapharmacology.org. However, by incorporating ethylene (B1197577) inhibitors like aminoethoxyvinylglycine (AVG) or silver nitrate (B79036) (AgNO₃) into the culture medium after APM treatment, the survival rates of treated plant materials significantly increased, leading to a higher production of polyploids, including tetraploids guidetomalariapharmacology.org. Tetraploid raphanobrassica plants exhibited desirable characteristics such as larger shoots, flowers, and leaves, and a greater number of leaves compared to the original diploid plants. Conversely, hexaploid and octaploid plants showed smaller sizes in shoots and leaves and fewer leaves guidetomalariapharmacology.org.

Table 2: Effects of this compound Induced Polyploidy in Raphanobrassica

| Ploidy Level | Morphological Characteristics | Glucosinolate Concentration |

| Diploid | Original size | Baseline |

| Tetraploid | Bigger sizes in shoot, flower, and leaf; more leaves | Not significantly different from diploid |

| Hexaploid | Smaller sizes in shoots and leaves; fewer leaves | Reduced |

| Octaploid | Smaller sizes in shoots and leaves; fewer leaves | Reduced |

Fodder Grasses: this compound has also been evaluated for tetraploid induction in fodder grass species such as Lolium multiflorum, Lolium perenne, and Festuca pratensis jkenterprises.com.pk. While colchicine (B1669291) often proves more efficient for in vitro cultured embryos in some studies, APM remains a viable option for chromosome doubling jkenterprises.com.pk.

Chromosome Studies: this compound is used to synchronize root meristematic cells in the S phase, which is a preparatory step for obtaining mitotic chromosomes for detailed cytogenetic analysis, such as chromosome painting by microdissection fishersci.fi.

Somatic Hybridization for Resistance Transfer

Somatic hybridization, a biotechnological technique involving the fusion of isolated plant cell protoplasts, offers a powerful means to overcome sexual incompatibility barriers and transfer desirable traits between different plant species or even genera wikipedia.orguni.lu. This compound plays a crucial role in this field, particularly in the selection and transfer of herbicide resistance.

Detailed Research Findings:

Herbicide Resistance Transfer: Resistance to this compound (APM) has been successfully transferred from a β-tubulin mutant of Nicotiana plumbaginifolia to other Nicotiana species and even to intertribal somatic hybrids, such as Nicotiana plumbaginifolia (+) Atropa belladonna acs.org. This transfer was achieved through both symmetric and asymmetric somatic hybridization techniques acs.org.

Mechanism of Transfer: In asymmetric hybridization, where donor protoplasts are often γ-irradiated, the recipient species typically inherits only a limited number of donor chromosomes (e.g., no more than three in some cases), allowing for targeted gene transfer acs.org. Cytogenetic analysis confirms the hybrid origin of the resulting plants acs.org.

Cross-Resistance: Somatic hybrids selected for APM resistance have also demonstrated cross-resistance to trifluralin, another dinitroaniline herbicide that shares a similar anti-microtubule mode of action. This indicates the potential for transferring broad-spectrum herbicide resistance through this method.

Fertility of Hybrids: Importantly, fertile APM-resistant somatic hybrids have been obtained, with their seeds capable of germinating even in the presence of this compound, demonstrating the stable integration and expression of the resistance trait acs.org.

Overcoming Sterility: Beyond resistance transfer, this compound treatment can also be employed for chromosome doubling in plant hybrids to overcome sterility issues that often arise from a lack of homologous chromosome pairing during meiosis. By doubling the chromosome sets, pairing can occur within each set, leading to the production of fertile gametes and viable seeds.

Use in Genetic and Cell Biology Research

This compound (APM) functions as a specific and potent antimicrotubule agent, primarily affecting plant cells. nih.govwikipedia.orgciteab.com Its mechanism of action involves the inhibition of microtubule polymerization, a critical process for cell division and cellular organization. nih.govwikipedia.orgciteab.comwikipedia.org This inhibition occurs through competitive binding to tubulin, similar to how oryzalin interacts with the protein. wikipedia.org

In plant cell suspension cultures, APM at concentrations ranging from 1 to 3 µM has been shown to completely depolymerize both cortical and mitotic microtubule arrays within an hour. nih.gov Notably, the effects of APM are often reversible, with microtubule arrays showing recovery as early as 5 minutes after the compound's removal and complete arrays re-forming within 22 hours. nih.gov This reversibility distinguishes APM from other antimitotic agents like colchicine, which can cause irreversible effects on cell division and growth. nih.gov

The disruption of microtubule systems by APM can lead to disoriented nuclear migration in specific plant cells, such as Micrasterias denticulata Bréb. nih.govnih.gov Furthermore, APM has been utilized in plant breeding and genetic research to induce polyploidy, specifically in producing chromosome-doubled plants. Its efficiency in interrupting spindle polymerization makes it a valuable tool for obtaining tetraploid plants, as demonstrated in Antirrhinum majus L. nih.gov

Beyond its direct effects on microtubules, this compound has been observed to influence other cellular processes. It inhibits the length of roots and shoots in Hordeum vulgare (barley). wikipedia.org In Hemanthus endosperm cells, complete inhibition of tubulin polymerization has been reported at a concentration of 0.1 µM. wikipedia.org The antitubulin effects of APM exhibit specificity, primarily impacting plant tubulin and showing no effect on bovine brain tubulin polymerization at concentrations up to 100 µM. citeab.comwikipedia.org

In addition to its well-documented effects on plant microtubules, this compound has shown other biological activities. It inhibits calcium accumulation in corn mitochondria with an ID50 of 140 nM and can induce a three-fold increase in the rate of calcium efflux from rat liver mitochondria at a concentration of 100 nM. wikipedia.org The compound has also demonstrated activity against Plasmodium falciparum, inhibiting its growth with an IC50 of 3.5 µM and completely inhibiting microtubule polymerization in P. falciparum trophozoites at 20 µM. wikipedia.org

Table 1: Select Biological Effects of this compound

| Biological System/Process | Effect | Concentration/Value | Source |

| Plant Microtubules | Complete depolymerization (cortical & mitotic MTs) | 1-3 µM | nih.gov |

| Hemanthus Endosperm Cells | Complete inhibition of tubulin polymerization | 0.1 µM | wikipedia.org |

| Hordeum vulgare | Decreases root and shoot length | Not specified | wikipedia.org |

| Corn Mitochondria | Inhibits calcium accumulation | ID50 = 140 nM | wikipedia.org |

| Rat Liver Mitochondria | Increases calcium efflux | 100 nM | wikipedia.org |

| Plasmodium falciparum | Inhibits growth | IC50 = 3.5 µM | wikipedia.org |

| P. falciparum Trophozoites | Complete inhibition of microtubule polymerization | 20 µM | wikipedia.org |

| Bovine Brain Tubulin | No effect on polymerization | Up to 100 µM | citeab.comwikipedia.org |

Computational Toxicology and Predictive Modeling

Computational toxicology involves the application of computer-based models and simulations to understand and predict the potential adverse effects of various chemical compounds. uni.lu This field offers innovative and efficient methodologies for evaluating chemical safety, providing rapid and cost-effective screening alternatives to traditional, time-consuming, and resource-intensive in vivo studies. uni.luuni.lufishersci.ca By reducing the reliance on extensive animal testing, computational methods also address ethical considerations in research. uni.luuni.lu

The core of computational toxicology lies in the use of in silico models to predict potential adverse effects based on a chemical's structural and functional properties. uni.lu Key methodologies employed include:

Quantitative Structure-Activity Relationship (QSAR) modeling: This approach correlates a compound's chemical structure with its biological activity or toxicity, allowing for predictions of uncharacterized chemicals. uni.luuni.luiiab.menih.gov

High-throughput screening (HTS) combined with computational tools: HTS generates large datasets of in vitro assay results, which are then analyzed using computational methods to identify potential toxicological pathways and prioritize chemicals for further testing. uni.lufishersci.ca

Molecular docking and dynamics simulations: These techniques provide insights into the binding affinity between chemicals and biomolecules, helping to elucidate potential mechanisms of toxicity at a molecular level. uni.lu

Machine learning techniques: With the increasing availability of large chemical and biological datasets, machine learning algorithms are increasingly applied to develop predictive models for various absorption, distribution, metabolism, excretion, and toxicity (ADMET) endpoints. uni.luuni.lunih.gov

Several initiatives and tools exemplify the application of computational toxicology. The ToxCast program, launched by the U.S. Environmental Protection Agency (EPA) as part of the federal Tox21 consortium, utilizes high-throughput in vitro screening across hundreds of assays to build predictive models for in vivo animal effects. fishersci.ca Tools like ProTox-II leverage molecular similarity, pharmacophores, fragment propensities, and machine-learning models to predict adverse outcome pathways and identify potential toxicity targets. uni.lu

While computational toxicology offers significant advantages, it is crucial to acknowledge that the predictive ability and statistical validity of these models heavily depend on the quality and comprehensiveness of the training data used for their development. uni.lu Therefore, assessing the confidence in predicted values is essential for the accurate interpretation and application of computational toxicology results in chemical safety assessment. uni.lu

Future Research Directions and Unresolved Questions

Deeper Mechanistic Insights and Specificity

Amiprofos-methyl is recognized as a potent and specific inhibitor of microtubule polymerization in plant cells. msu.edu Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division and elongation. msu.edubohrium.com Research has shown that this compound competitively inhibits the binding of another microtubule-disrupting agent, oryzalin (B97938), to tubulin, the protein subunit of microtubules. msu.edu

While it is established that this compound's antitubulin effects are specific to plants, with no impact on bovine brain tubulin polymerization at significant concentrations, the precise molecular interactions that confer this specificity are not fully elucidated. kpu.ca Future research should aim to unravel the subtle structural differences between plant and animal tubulin that this compound exploits. Advanced techniques such as cryo-electron microscopy and computational modeling could provide high-resolution insights into the binding site and conformational changes induced by the herbicide in plant tubulin.

Further investigation is also needed to understand the full spectrum of its effects on the plant proteome. Studies in maize have shown that exposure to this compound alters the expression of various proteins involved in diverse biological processes, including protein synthesis and degradation, energy metabolism, and defense responses. researchgate.net A deeper dive into these proteomic changes could reveal secondary or off-target effects of the herbicide and provide a more holistic view of its impact on plant physiology.

Comprehensive Environmental Impact Assessments

A significant knowledge gap exists regarding the comprehensive environmental fate and impact of this compound. While general principles of herbicide persistence and mobility in soil and water are understood, specific data for this compound is scarce in publicly available literature. oregonstate.eduwur.nl Future research must prioritize conducting thorough environmental impact assessments to address the following:

Soil Persistence and Mobility: Studies are needed to determine the half-life of this compound in various soil types and under different environmental conditions. Understanding its potential for leaching into groundwater or transport via surface runoff is critical for assessing its risk to non-target ecosystems. wur.nl

Biodegradation Pathways: Identifying the microorganisms and enzymatic pathways responsible for the degradation of this compound in soil and water is essential. This knowledge can inform strategies for bioremediation of contaminated sites.

Ecotoxicity: Comprehensive ecotoxicological studies are required to determine the acute and chronic effects of this compound on a wide range of non-target organisms. This includes aquatic organisms (algae, invertebrates, fish), soil fauna (earthworms), and beneficial insects such as pollinators. While the toxicity of other organophosphates to non-target invertebrates has been studied, specific data for this compound is lacking. biointerfaceresearch.com

Table 1: Key Areas for Future Environmental Impact Assessment of this compound

| Research Area | Key Questions to Address |

| Soil Fate | What is the half-life of this compound in different soil types? What are its primary degradation products? What is its potential for leaching and runoff? |

| Aquatic Fate | What is its persistence in water and sediment? What is its toxicity to algae, daphnids, and fish? |

| Non-Target Organism Toxicity | What are the acute and chronic effects on pollinators, earthworms, and other beneficial soil organisms? |

Development of Novel Resistance Management Strategies

The evolution of herbicide resistance in weed populations is a major threat to sustainable agriculture. While resistance to microtubule inhibitors like the dinitroanilines has been slower to develop compared to other herbicide classes, it is a growing concern. mdpi.commicrobiotests.com As this compound shares a similar mode of action, proactive research into resistance management is crucial.

Future strategies should focus on:

Understanding Resistance Mechanisms: Investigating the genetic and biochemical mechanisms by which weeds could develop resistance to this compound is a priority. This could involve target-site mutations in the tubulin genes or non-target-site mechanisms such as enhanced metabolic detoxification. mdpi.commicrobiotests.com

Integrated Weed Management (IWM): Research should focus on the optimal integration of this compound into IWM programs. This includes rotating its use with herbicides that have different modes of action to reduce selection pressure. nih.gov Additionally, combining chemical control with non-chemical methods like crop rotation, cover cropping, and mechanical weeding can further delay the onset of resistance.

Monitoring and Early Detection: Developing rapid and cost-effective methods for detecting the emergence of this compound resistance in weed populations will be vital for timely intervention.

Exploration of Therapeutic or Biotechnological Potentials

The specific action of this compound on microtubule dynamics opens up possibilities for its use in fields beyond agriculture.

Biotechnological Applications in Plant Breeding: this compound has shown significant promise as an agent for inducing polyploidy (chromosome doubling) in plants. kpu.ca This technique is valuable in plant breeding for creating new varieties with desirable traits such as larger flowers or fruits. Further research could optimize treatment protocols for a wider range of plant species and explore the full potential of this application in crop improvement. For instance, studies have demonstrated its effectiveness in producing tetraploid plants in raphanobrassica and banana. kpu.ca

Potential as an Antiparasitic Agent: Preliminary research has indicated that this compound exhibits activity against Plasmodium falciparum, the parasite responsible for malaria. kpu.ca This is a compelling area for further investigation, as the microtubule cytoskeleton of Plasmodium is a validated drug target. Future studies should focus on:

Determining the specific stage of the parasite life cycle that is most susceptible to this compound.

Investigating its mechanism of action against the parasite's tubulin.

Exploring synthetic modifications of the this compound molecule to enhance its potency and selectivity against the parasite while minimizing toxicity to human cells.

While the exploration of this compound's anticancer potential is a logical extension of its activity as a microtubule inhibitor, there is currently a lack of direct research in this area. Future investigations could screen this compound and its derivatives against various cancer cell lines to identify any potential therapeutic leads.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Amiprofos-methyl in environmental samples?

- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used for quantification due to its sensitivity and specificity for organophosphorus compounds. Method validation should include calibration curves (linearity: R² > 0.99), limit of detection (LOD < 0.1 µg/L), and recovery rates (80–120%) in matrices like soil and water .

- Data Considerations : Include matrix-matched standards to account for ionization suppression/enhancement effects. Report inter-day and intra-day precision (CV < 15%) .

Q. How can researchers design toxicity studies for this compound in non-target organisms?

- Experimental Design : Follow OECD guidelines for acute and chronic toxicity testing (e.g., OECD 203 for fish, OECD 216 for soil microorganisms). Use dose-response models to calculate EC₅₀/LC₅₀ values and assess sublethal effects (e.g., enzyme inhibition, reproductive endpoints) .

- Controls : Include solvent controls (e.g., acetone) and reference toxicants (e.g., sodium dodecyl sulfate) to validate assay sensitivity .

Q. What are the key physicochemical properties of this compound relevant to environmental fate modeling?

- Critical Parameters : Log Kow (octanol-water partition coefficient), hydrolysis half-life (pH-dependent), and soil adsorption coefficient (Kd). Use EPI Suite or OPERA models to predict persistence and mobility. Validate predictions with experimental data from peer-reviewed studies .

Advanced Research Questions

Q. How to resolve contradictions in reported degradation pathways of this compound across studies?

- Analytical Approach : Conduct a systematic review using PRISMA guidelines to identify sources of variability (e.g., soil pH, microbial communities). Use high-resolution mass spectrometry (HRMS) to detect transient metabolites and isotopic labeling (e.g., ¹⁴C) to trace degradation pathways .

- Data Reconciliation : Apply meta-analysis techniques (e.g., random-effects models) to quantify heterogeneity and identify moderating variables .

Q. What computational strategies are effective for predicting this compound’s interaction with acetylcholinesterase (AChE)?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of AChE (PDB ID: 1AX9). Validate predictions with in vitro inhibition assays (IC₅₀ comparisons) .

- Limitations : Address force field inaccuracies by calibrating parameters against experimental binding free energies .

Q. How to optimize bioremediation protocols for this compound-contaminated soils?

- Experimental Design : Screen microbial consortia from historically contaminated sites via enrichment cultures. Use metagenomics (16S rRNA sequencing) to identify degraders and qPCR to quantify functional genes (e.g., opd for organophosphate hydrolase) .

- Scale-Up Challenges : Monitor nutrient supplementation (C:N:P ratios) and oxygen availability in microcosm-to-mesocosm transitions .

Data Management and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

- Analysis : Use nonlinear regression (e.g., probit or log-logistic models) in R packages (drc or ecotox). Report confidence intervals and adjust for multiple comparisons (Bonferroni correction) .

- Visualization : Include Hill slope plots and EC₅₀ overlays for comparative studies .

Q. How to ensure reproducibility in this compound synthesis protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.